Terbium boride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Terbium boride (TbB6) is a solid material . It is a part of a large family of inorganic solids known as intermetallic borides, which have rich bonding schemes and huge compositional and structural diversity . These borides are hard, high-melting materials with metal-like conductivity . They are stable to nonoxidizing acids but break down in strong oxidizing agents and strong alkalis .

Synthesis Analysis

Intermetallic borides, including this compound, can be synthesized through various methods . Recent developments in the synthesis of phase-pure, well-defined intermetallic borides have been suitable for catalytic studies . The synthesis advances usually include a relatively low-temperature synthetic route, general synthesis covering a range of metal elements, and selective synthesis of multiple crystal phases with different stoichiometries .Molecular Structure Analysis

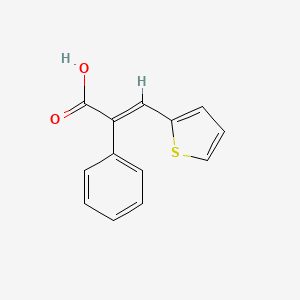

The structural features of intermetallic borides emphasize the covalent linkage patterns of boron atoms in them . The family members of intermetallic borides possess high flexibility to modulate the local electronic structures and surface adsorption properties . This provides great opportunities for the development of advanced catalysts with superior activity and stability .Chemical Reactions Analysis

Intermetallic borides, including this compound, have shown theoretical and experimental advances in emerging boride-catalyzed reactions . Boron plays an important role in tuning electrocatalytic performances .Physical And Chemical Properties Analysis

This compound has a molecular weight of 223.796 . It is a solid material . The exact physical properties such as melting point, boiling point, density, solubility in H2O, exact mass, monoisotopic mass, and charge are not available .科学的研究の応用

Ternary Boride Carbides : TbB forms part of new ternary rare earth metal boride carbides, such as RE10B9C10 (RE = Gd, Tb). These compounds exhibit unique structural properties with unprecedented B18C18 branching units and show ferromagnetic behavior below a certain temperature, indicating potential applications in magnetic materials (Babizhetskyy et al., 2010).

Preconcentration of Terbium Ions : A method using Transcarpathian clinoptilolite for solid-phase extraction of trace amounts of terbium ions in water samples has been developed. This process is significant for detecting and managing terbium in environmental samples (Vasylechko et al., 2015).

Crystal Chemistry of Borides : The wide variety of structures in borides, including TbB, opens avenues for numerous applications due to the interplay between metals and boron, which results in varied material properties (Akopov et al., 2017).

Superconductivity and Magnetism : Some ternary borides, including TbB, exhibit either ferromagnetism or superconductivity, suggesting potential use in superconducting and magnetic materials (Matthias et al., 1977).

Magnetic Drug Carriers : Terbium-modified magnetic drug carriers have been synthesized for targeted anticancer radiotherapy and imaging techniques. This demonstrates the potential of TbB in medical applications (Nieciecka et al., 2022).

Superhard Metal Borides : Exploring ternary and higher borides, including TbB, offers potential for optimizing mechanical properties such as superhardness and high bulk modulus, indicating applications in materials engineering (Akopov et al., 2018).

Luminescence and Energy Transfer : Studies on the luminescence quantum efficiency of Tb in borate glasses reveal potential applications in photonics and energy transfer processes (Reisfeld et al., 1972).

Theranostic Radioisotopes : Terbium radioisotopes, derived from TbB, are emerging as potential candidates for theranostic applications in nuclear medicine, combining diagnostic and therapeutic properties (Naskar & Lahiri, 2021).

特性

InChI |

InChI=1S/B6.Tb/c1-3-5-6-4-2; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDTVTHYCRTSAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

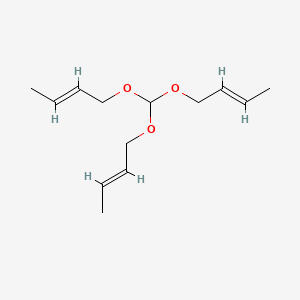

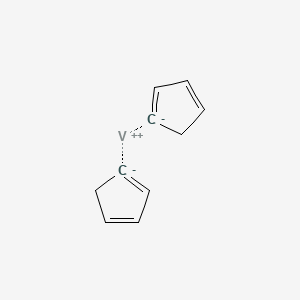

[B]=B[B][B]B=[B].[Tb] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

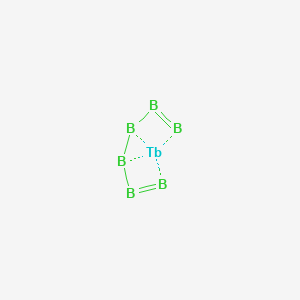

B6Tb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12008-31-0 |

Source

|

| Record name | Terbium hexaboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5R,10R,13R,17R)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1143452.png)